2-(Trifluoromethyl)cyclohexan-1-amine
Overview
Description
2-(Trifluoromethyl)cyclohexan-1-amine is a novel compound that has garnered significant interest in scientific research, particularly in the field of drug discovery. Its unique chemical structure, featuring a trifluoromethyl group attached to a cyclohexane ring, makes it a promising candidate for the development of new pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(Trifluoromethyl)cyclohexan-1-amine involves the trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate (CF₃SO₂Na). This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials . The reaction typically involves the formation of thiocarbonyl fluoride as a key intermediate .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is crucial for their application in large-scale production, particularly in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides, while reduction can yield different amine derivatives .
Scientific Research Applications
2-(Trifluoromethyl)cyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored as a potential pharmaceutical compound due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its antiproliferative activity against cancer cells.
Trifluoromethylated alkenes: Used in pharmaceuticals and agrochemicals due to their stability and biological activity.
Uniqueness
2-(Trifluoromethyl)cyclohexan-1-amine stands out due to its unique cyclohexane ring structure combined with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(Trifluoromethyl)cyclohexan-1-amine is a compound that has attracted attention in medicinal chemistry due to its unique trifluoromethyl group, which is known to enhance biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is . The trifluoromethyl group contributes to its lipophilicity and metabolic stability, making it an interesting candidate for drug development.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 169.17 g/mol |
InChI Key | KHKJUJGNSSJMED-UHFFFAOYSA-N |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to various receptors, potentially modulating pathways involved in disease processes. Preliminary studies suggest that it may interact with neurotransmitter systems and exhibit effects on cell proliferation.
Anticancer Properties
Recent investigations have shown that compounds containing trifluoromethyl groups often exhibit anticancer properties. For instance, related compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Studies indicate that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions could make it a candidate for treating neuropsychiatric disorders .
Case Studies
- Antiproliferative Activity : A study demonstrated that structurally similar trifluoromethylated compounds showed significant antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of apoptotic pathways .
- Neuropharmacological Research : In a pharmacological evaluation, derivatives of this compound were tested for their effects on serotonin receptors. Results indicated a promising profile for potential antidepressant activity, with selective serotonin reuptake inhibition observed at micromolar concentrations .
Comparative Analysis
When compared to other trifluoromethylated compounds, this compound exhibits unique properties due to its cyclohexane ring structure. This structural feature may enhance its stability and bioavailability compared to linear analogs.
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Neuroactive | Receptor modulation |
N-aryl-2-trifluoromethyl-quinazoline-4-amine | Antiproliferative | Apoptosis induction |
Trifluoromethylated alkenes | Diverse activities | Various (dependent on structure) |
Properties
IUPAC Name |
2-(trifluoromethyl)cyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJUJGNSSJMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585545 | |
Record name | 2-(Trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58665-69-3 | |
Record name | 2-(Trifluoromethyl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.